

In Vitro Characterization of ADWX 1: A Technical Guide

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Compound of Interest

Compound Name: **ADWX 1**

Cat. No.: **B1573928**

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Introduction

ADWX 1 is a synthetic peptide analog of the scorpion toxin BmKTx, engineered as a potent and highly selective blocker of the voltage-gated potassium channel Kv1.3.^{[1][2]} The Kv1.3 channel plays a critical role in the activation of T lymphocytes, making it a significant therapeutic target for T cell-mediated autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and type-1 diabetes.^{[1][3]} This document provides a comprehensive overview of the in vitro characterization of **ADWX 1**, detailing its biological activity, selectivity, and mechanism of action based on available data.

Physicochemical Properties

Property	Value	Reference
Molecular Weight	4071.86 g/mol	[4]
Formula	C ₁₆₉ H ₂₈₁ N ₅₇ O ₄₆ S ₇	[4]
Amino Acid Sequence	VGINVKCKHSRQCLKPCKDA GMRFGKCTNGKCHCTPK	[4]
Modifications	Disulfide bridges: 7-27, 13-32, 17-34	[4]
Solubility	Soluble to 2 mg/ml in water	[4]

Quantitative Analysis of Biological Activity

The inhibitory potency and selectivity of **ADWX 1** have been quantified through electrophysiological and cell-based assays. The following tables summarize the key quantitative metrics.

Table 1: Inhibitory Potency (IC₅₀)

Target	IC ₅₀	Assay Conditions	Reference
Human Kv1.3	1.89 pM (0.0019 nM)	Whole-cell patch clamp on HEK293 cells	[3][5]
Human Kv1.1	0.65 nM	Whole-cell patch clamp on HEK293 cells	[4]

Table 2: Selectivity Profile

Comparison	Selectivity Fold	Calculation	Reference
Kv1.1 vs. Kv1.3	~342-fold	IC ₅₀ (Kv1.1) / IC ₅₀ (Kv1.3)	[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following protocols are standard for characterizing ion channel blockers like **ADWX 1**.

Whole-Cell Patch Clamp Electrophysiology

This technique is the gold standard for measuring ion channel activity and determining the inhibitory potency (IC₅₀) of a compound.

- Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the gene encoding the human Kv1.3 or Kv1.1 channel.

- Cell Culture: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418) to maintain channel expression.
- Electrophysiological Recording:
 - Pipette Solution (Internal): Contains (in mM): 145 KF, 10 HEPES, 10 EGTA, 2 MgCl₂, adjusted to pH 7.2 with KOH.
 - Bath Solution (External): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
 - Procedure: Whole-cell voltage-clamp recordings are performed at room temperature. Cells are held at a holding potential of -80 mV. To elicit Kv1.3 currents, cells are depolarized to +40 mV for 200-400 ms.
- Data Analysis: **ADWX 1** is applied to the bath solution at increasing concentrations. The peak current at the depolarizing step is measured before and after drug application. The concentration-response curve is fitted with a Hill equation to determine the IC₅₀ value, which is the concentration of **ADWX 1** required to inhibit 50% of the channel current.

T Cell Activation and Proliferation Assay

These assays assess the functional consequence of Kv1.3 blockade on immune cell function.

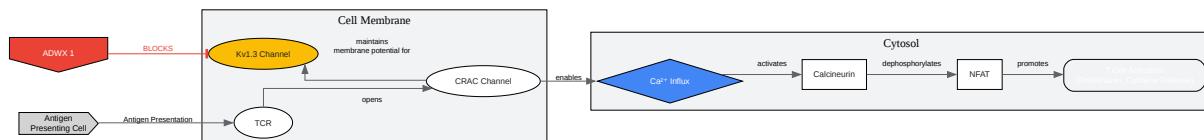
- Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. CD4⁺ T cells, specifically the CCR7⁻ effector memory T (T_{em}) cell subset, are further isolated using magnetic-activated cell sorting (MACS).
- Cell Culture: Isolated T cells are cultured in RPMI-1640 medium supplemented with 10% human serum and antibiotics.
- Activation: T cells are stimulated with anti-CD3 and anti-CD28 antibodies in the presence or absence of varying concentrations of **ADWX 1** (e.g., 1 nM, 10 nM).

- Proliferation Measurement: After 3-5 days, cell proliferation is measured using assays such as Carboxyfluorescein succinimidyl ester (CFSE) dilution by flow cytometry or by measuring the incorporation of ^{3}H -thymidine or BrdU.
- Cytokine Measurement: Supernatants from the cultured T cells are collected after 24-48 hours of stimulation. The concentrations of key cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN- γ), are measured using Enzyme-Linked Immunosorbent Assay (ELISA).^[3]

Visualized Mechanisms and Workflows

Signaling Pathway of T Cell Activation Inhibition

The diagram below illustrates the central role of the Kv1.3 channel in maintaining the membrane potential required for calcium influx and subsequent T cell activation, and how **ADWX 1** disrupts this process.

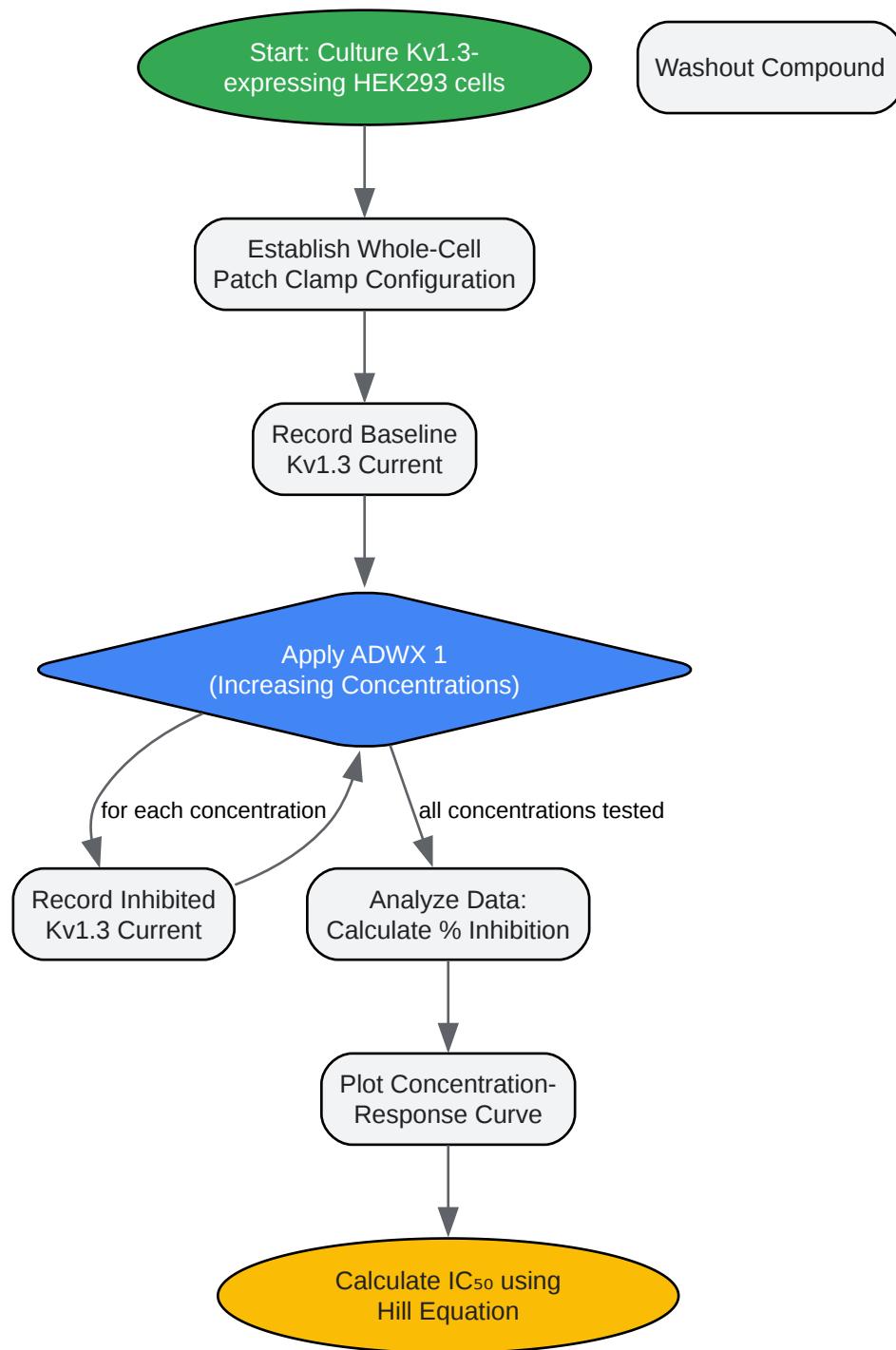


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Caption: **ADWX 1** blocks Kv1.3, inhibiting the Ca^{2+} influx necessary for T cell activation.

Experimental Workflow for IC_{50} Determination

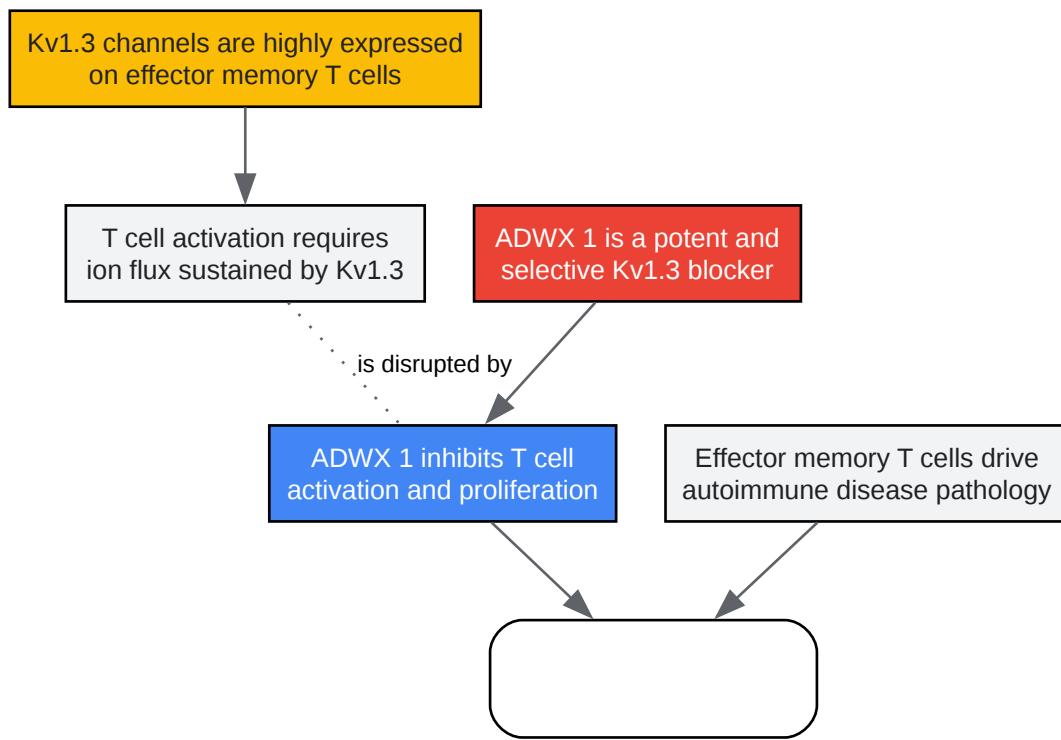
This workflow outlines the key steps in determining the IC_{50} of **ADWX 1** using the patch clamp technique.

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Caption: Workflow for determining the IC_{50} of **ADWX 1** via whole-cell patch clamp.

Logical Relationship of ADWX 1's Therapeutic Potential

This diagram illustrates the logical connection from the molecular target of **ADWX 1** to its potential therapeutic application in autoimmune diseases.



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Caption: The logic linking Kv1.3 blockade by **ADWX 1** to autoimmune disease therapy.

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